

trilostane survival times pituitary vs adrenal-dependent

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Compound Focus: Trilostane

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Survival Time comparison: PDH vs. ADH

The table below summarizes key survival data from clinical studies, highlighting the prognostic differences between PDH and ADH.

Study / Reference	Disease Type	Treatment	Median Survival Time (Days)	Key Findings / Context
Cornell University (General Prognosis) [1]	PDH	Trilostane or Mitotane	~730 to 912	Average survival time of 2-2.5 years with medical therapy.
Cornell University (General Prognosis) [1]	ADH	Trilostane or Mitotane	~365	Average survival time of about 1 year with medical therapy.
Helm et al. (2011) [2] [3]	ADH (No Metastasis)	Trilostane	353	Survival was significantly poorer with metastatic disease.

Study / Reference	Disease Type	Treatment	Median Survival Time (Days)	Key Findings / Context
Helm et al. (2011) [2] [3]	ADH (No Metastasis)	Mitotane	102	No statistically significant difference vs. trilostane in this study.
Nagata et al. (2016) [4]	PDH	Trilostane	>443 (MST not reached)	Significantly longer survival vs. untreated dogs (506 days).
Systematic Review (2025) [5] [6]	Mixed (PDH & ADH)	Trilostane vs. Mitotane	---	Pooled survival rates favored trilostane long-term (11% higher survival at 36 months).

Key Experimental Protocols and Methodologies

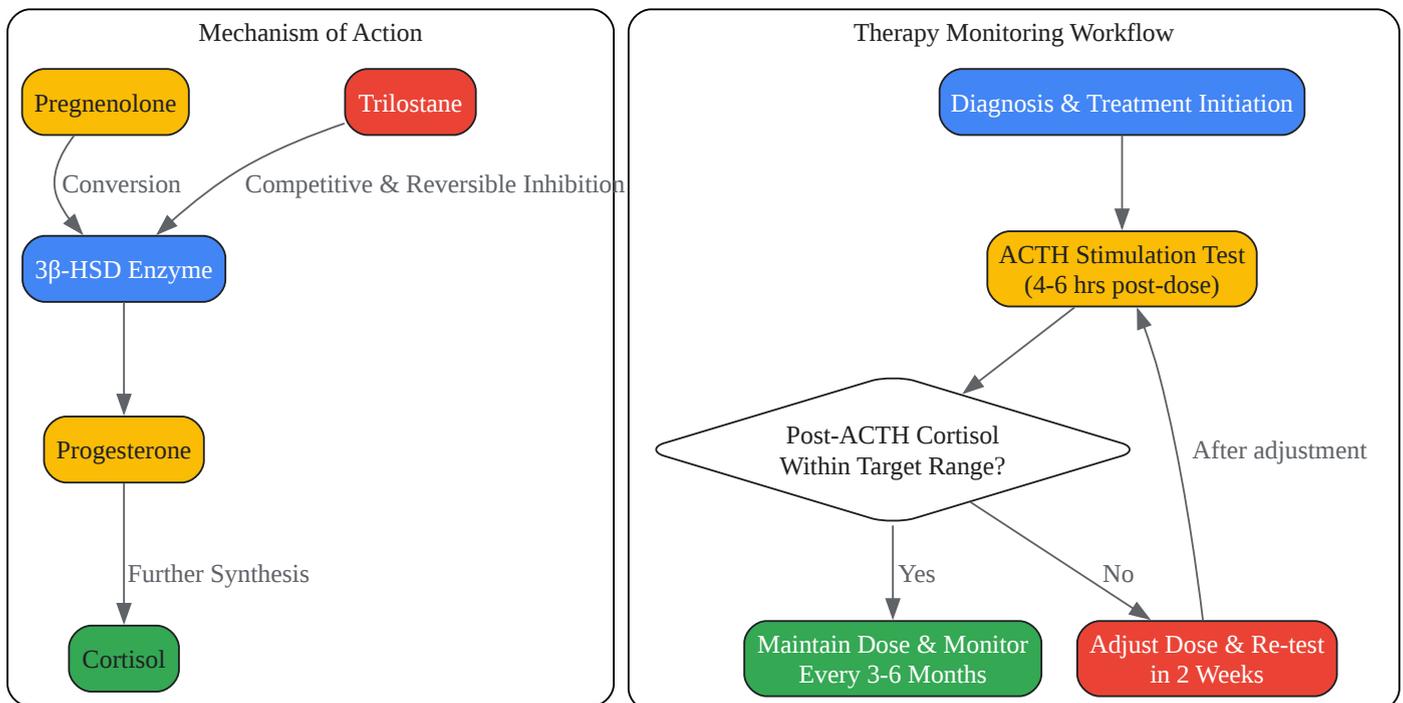
Understanding the experimental design of cited studies is crucial for interpreting the data.

- **Study Design and Population:** The key comparative study for ADH by Helm et al. (2011) was a **retrospective analysis** of clinical records from 37 dogs at four referral centers over 12 years [2] [3]. The 2016 PDH study by Nagata et al. was a **retrospective cohort study** at a primary-care hospital in Japan, comparing 17 **trilostane**-treated dogs with 26 untreated dogs [4]. The 2025 systematic review and meta-analysis followed PRISMA guidelines, pooling data from five studies (n=295 dogs) to compare multiple pharmacological agents [5] [6].
- **Diagnostic Criteria:** Diagnosis of hyperadrenocorticism was typically based on a combination of clinical signs and functional tests. Commonly used tests include:
 - **ACTH Stimulation Test:** A post-ACTH cortisol concentration ≥ 20 $\mu\text{g/dL}$ was used as a diagnostic cutoff [4].
 - **Low-Dose Dexamethasone Suppression Test (LDDST):** Lack of suppression at 8 hours (cortisol >1.4 $\mu\text{g/dL}$) supported the diagnosis [4] [1].
 - **Abdominal Ultrasonography:** Used to differentiate PDH (bilaterally enlarged adrenal glands) from ADH (unilateral mass with contralateral atrophy) [4] [1].

- **Treatment and Monitoring Protocol (Trilostane):** In the cited studies, the initial **trilostane** dose was 1-3 mg/kg PO once or twice daily [4] [7]. Monitoring involved ACTH stimulation tests conducted 4-6 hours after **trilostane** administration. The therapeutic goal was typically a post-ACTH cortisol concentration between **1.5 and 5.4 or 9.1 µg/dL**, alongside improvement in clinical signs [4] [7]. Dogs were re-evaluated within the first two weeks and every 3-6 months thereafter [7].

Trilostane Mechanism of Action and Experimental Workflow

The following diagram illustrates the drug's core mechanism and a generalized workflow for therapy monitoring, which underpins the clinical outcomes.



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Interpretation of Key Findings

- **ADH Has a Poorer Prognosis Than PDH:** This is primarily because approximately 50% of adrenal tumors are malignant carcinomas, with a reported metastatic rate of 14-50% [1]. The presence of metastatic disease is a major negative prognostic factor, significantly decreasing survival time regardless of the medical treatment chosen [2] [3].
- **Trilostane Shows Long-Term Benefit Over Mitotane:** While some individual studies found no significant difference in median survival, a recent high-level meta-analysis indicates that **trilostane** may offer a **long-term survival advantage**, with an 11% higher survival rate at the 36-month mark [5] [6].
- **Treatment is Superior to No Treatment in PDH:** Evidence confirms that treating PDH with **trilostane** provides a significant survival benefit compared with leaving the condition untreated [4].

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